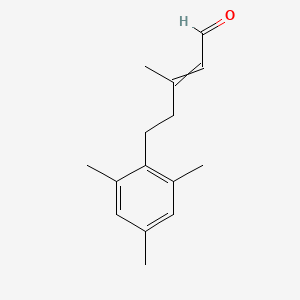
3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-enal is an organic compound with the molecular formula C14H20O It is characterized by a pent-2-enal backbone with a 3-methyl group and a 2,4,6-trimethylphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-enal typically involves the aldol condensation of 2,4,6-trimethylbenzaldehyde with 3-methylbutanal. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate intermediate. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced production costs. The key steps include:
Continuous Mixing: Reactants are continuously mixed in a flow reactor.
Reaction Control: Temperature and pressure are precisely controlled to optimize the reaction.
Product Isolation: The product is isolated through distillation or crystallization.
化学反応の分析
Types of Reactions
3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-enal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: 3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-enoic acid
Reduction: 3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-enol
Substitution: this compound derivatives with nitro or halogen substituents
科学的研究の応用
3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of 3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-enal involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Signal Transduction: It may modulate signal transduction pathways by interacting with receptors or other signaling proteins.
類似化合物との比較
3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-enal can be compared with other similar compounds, such as:
3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-enol: The reduced form of the compound, which has different reactivity and applications.
2,4,6-Trimethylbenzaldehyde: A precursor in the synthesis of the compound, with distinct chemical properties.
3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-enoic acid: The oxidized form, which has different biological activities.
The uniqueness of this compound lies in its specific structural features and the range of reactions it can undergo, making it a versatile compound in various fields of research and industry.
特性
CAS番号 |
832713-03-8 |
|---|---|
分子式 |
C15H20O |
分子量 |
216.32 g/mol |
IUPAC名 |
3-methyl-5-(2,4,6-trimethylphenyl)pent-2-enal |
InChI |
InChI=1S/C15H20O/c1-11(7-8-16)5-6-15-13(3)9-12(2)10-14(15)4/h7-10H,5-6H2,1-4H3 |
InChIキー |
OKGNQWFDZPGMNC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)CCC(=CC=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


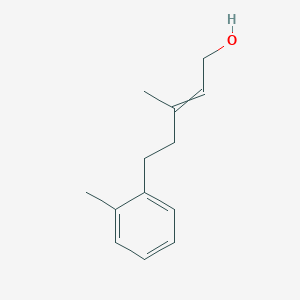
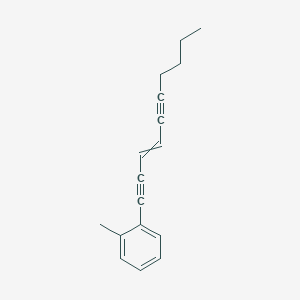
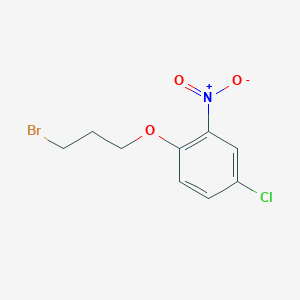
![Ethyl 3,4-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B14205491.png)
![4-(Dimethylamino)-N-[4-(2-sulfanylacetamido)butyl]benzamide](/img/structure/B14205496.png)
![1-(5-Chlorothiophene-2-sulfonyl)-4-[2-(piperidin-1-yl)ethoxy]-1H-indazole](/img/structure/B14205500.png)
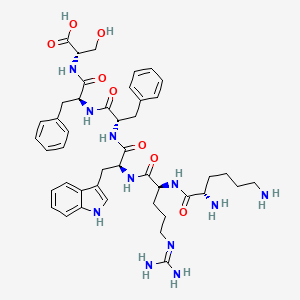

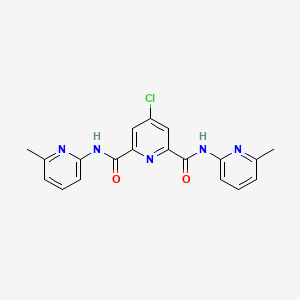

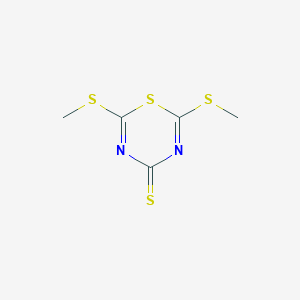

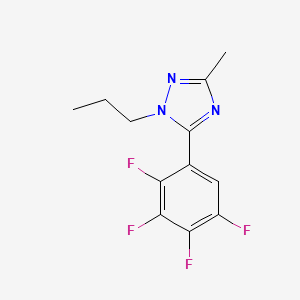
![3-[(2-chlorophenyl)amino]-4H-1,2,4-benzothiadiazin-5-ol 1,1-dioxide](/img/structure/B14205551.png)
